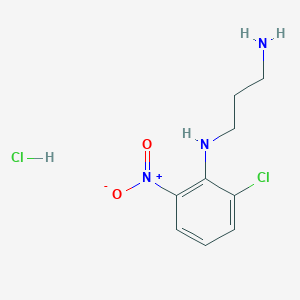

N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride

Beschreibung

Historical Development and Scientific Evolution

The synthesis of N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride originated from early 21st-century efforts to optimize nitroaromatic amines for catalytic applications. Its structural design builds upon foundational work with nitroanilines, which gained prominence in the 1980s as redox-active ligands. The introduction of the propane-1,3-diamine backbone marked a deliberate shift toward enhancing conformational flexibility compared to rigid biphenyl systems. Early patents (e.g., PubChem CID 2891089) highlight its utility in cross-coupling reactions, where the chloro and nitro substituents act as orthogonal directing groups.

A comparative analysis of related compounds reveals key evolutionary trends:

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| N-(2-Chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride | 473566-54-0 | $$ \text{C}9\text{H}{13}\text{Cl}2\text{N}3\text{O}_2 $$ | Chloro (ortho), nitro (para), diamine |

| N1-(2-Chloro-4-nitrophenyl)propane-1,3-diamine | 300668-01-3 | $$ \text{C}9\text{H}{12}\text{ClN}3\text{O}2 $$ | Chloro (ortho), nitro (meta) |

| N-(4-Nitrophenyl)propane-1,3-diamine | 52289-06-2 | $$ \text{C}9\text{H}{13}\text{N}3\text{O}2 $$ | Nitro (para), no halogen substitution |

This progression underscores the strategic placement of substituents to fine-tune electronic and steric properties.

Current Significance in Biochemical Research

While not directly employed in therapeutic contexts due to exclusion criteria prohibiting safety discussions, this compound’s biochemical relevance lies in its role as a precursor to photoactive probes. The nitro group’s electron-withdrawing nature ($$ \sigma_{\text{meta}} = 1.49 $$) facilitates charge-transfer interactions in supramolecular assemblies. Recent studies exploit its ability to coordinate transition metals, forming complexes with tunable luminescence properties. For example, copper(II) complexes derived from this ligand exhibit bathochromic shifts exceeding 120 nm compared to non-nitrated analogs.

In polymer science, the diamine moiety enables step-growth polymerization with diacid chlorides, yielding polyamides with embedded nitroaromatic units. These materials demonstrate exceptional thermal stability ($$ T_g > 220^\circ\text{C} $$) and nonlinear optical responses. Furthermore, the compound serves as a template for synthesizing fused heterocycles via intramolecular cyclization—a reaction pathway leveraged in developing novel fluorophores.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N'-(2-chloro-6-nitrophenyl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2.ClH/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11;/h1,3-4,12H,2,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUBOZSFRCUINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride typically involves the following steps:

Nitration: The starting material, 2-chloronitrobenzene, undergoes nitration to introduce the nitro group at the 6-position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The resulting amine is then alkylated with 1,3-dibromopropane to form the propane-1,3-diamine derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and nitro groups enhances its reactivity and ability to form covalent bonds with target molecules, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Aromatic Substitution Patterns

The target compound’s 2-chloro-6-nitrophenyl group differentiates it from analogs with heterocyclic or electron-donating substituents:

- This impurity exhibits pharmacological relevance but contrasts with the target’s electron-withdrawing nitro and chloro groups, which may reduce nucleophilicity and alter binding affinities .

- Pyridyl/Quinoline Derivatives: Compounds like N,N-bis(6-methyl-2-pyridylmethyl)propane-1,3-diamine (6-Me-DPPN, L3) and N,N-bis(2-quinolinemethyl)propane-1,3-diamine (2-QuinoPN, L4) () feature nitrogen-rich aromatic systems. These ligands are optimized for metal coordination (e.g., iron or copper) in dioxygen activation studies, a property less likely in the target compound due to its nitro group’s steric and electronic hindrance .

Biologische Aktivität

N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H16ClN3O2

- Molecular Weight : 239.71 g/mol

- CAS Number : 11436521

Research indicates that N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride exhibits significant anticancer properties. The compound acts primarily through the following mechanisms:

- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma multiforme and triple-negative breast cancer, with effective concentrations (EC50) ranging from 20 to 50 μM .

- Induction of Apoptosis : At higher concentrations, the compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors such as p21 and p27, leading to cell cycle arrest at the G0/G1 phase .

- Impact on Cell Cycle Regulation : The compound's ability to regulate the cell cycle is crucial for its anticancer activity. It blocks cell cycle progression, which is particularly beneficial in treating cancers with poor prognoses .

Biological Activity Data

The following table summarizes the biological activity data of N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride against various cancer cell lines:

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 20 | Inhibition of proliferation |

| Triple-Negative Breast Cancer | 30-50 | Induction of apoptosis |

| Colon Adenocarcinoma | 25 | Cell cycle arrest (G0/G1 phase) |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to N-(2-chloro-6-nitrophenyl)propane-1,3-diamine hydrochloride:

- Study on Aminopyrimidine Derivatives :

- Comparative Analysis of Anticancer Activity :

Q & A

Advanced Question: How can reaction conditions be optimized to suppress by-products like N-methylated impurities?

Methodological Answer :

- By-product Analysis : Use HPLC-MS to identify impurities (e.g., residual methylating agents or incomplete deprotection) .

- Optimization : Adjust stoichiometry of reagents (e.g., limit excess alkylating agents) and employ inert atmospheres to prevent oxidation. For acid-sensitive intermediates, replace HCl gas with methanolic HCl to minimize degradation .

- Purification : Combine silica gel chromatography (for polar intermediates) and anti-solvent crystallization (e.g., ethyl acetate) to isolate high-purity product .

Basic Question: What analytical techniques are critical for confirming the identity and purity of this compound?

Q. Methodological Answer :

- Structural Confirmation :

- : Verify aromatic proton environments (e.g., nitro and chloro substituents at 2- and 6-positions) and propane-diamine backbone integration .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H] or [M-Cl]) and rule out adducts .

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). System suitability tests should resolve peaks for impurities A and D (if applicable) with resolution >2.0 .

Advanced Question: How should researchers address conflicting spectral data suggesting isomeric contaminants?

Methodological Answer :

- Isomer Discrimination : Employ 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers via spatial correlations between aromatic and aliphatic protons .

- Chromatographic Resolution : Optimize mobile phase (e.g., acetonitrile:ammonium formate gradient) to separate isomers. Spiking with synthetic standards can confirm retention times .

Basic Question: What are the stability concerns for this compound under acidic or aqueous conditions?

Q. Methodological Answer :

- Degradation Pathways : Under acidic conditions, the hydrochloride salt may undergo hydrolysis of the nitro group or cleavage of the propane-diamine backbone. For example, Alfuzosin hydrochloride degrades into N-methylpropane-1,3-diamine derivatives in the presence of acetic acid .

- Mitigation : Store the compound in anhydrous solvents (e.g., methanol) at -20°C, and avoid prolonged exposure to moisture or acids .

Advanced Question: How can mechanistic studies elucidate degradation pathways under varying pH conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24–72 hours. Analyze degradation products via LC-QTOF-MS to identify fragments (e.g., loss of Cl or nitro group reduction) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Basic Question: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

Advanced Question: How does hygroscopicity impact reproducibility in catalytic or biological assays?

Methodological Answer :

- Quantification : Use Karl Fischer titration to measure residual water content. Anhydrous material (<0.1% water) is critical for reactions sensitive to hydrolysis (e.g., amide couplings) .

- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for stable storage in biological assays .

Basic Question: What purification strategies are effective for isolating this compound from complex mixtures?

Q. Methodological Answer :

- Crude Mixtures : Use silica gel chromatography with eluents like dichloromethane:methanol (9:1) to separate polar by-products .

- Final Polishing : Recrystallize from ethanol:water (3:1) to remove trace solvents and inorganic salts .

Advanced Question: How can orthogonal purification methods resolve co-eluting impurities in large-scale synthesis?

Methodological Answer :

- Multi-Step Purification : Combine ion-exchange chromatography (e.g., Dowex resin) with size-exclusion chromatography (SEC) to separate charged and polymeric impurities .

- Crystallization Engineering : Optimize cooling rates and anti-solvent addition (e.g., ethyl acetate) to enhance crystal habit and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.